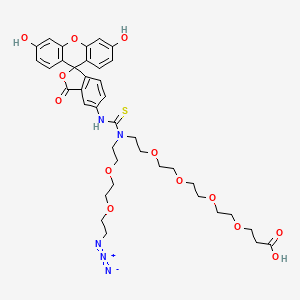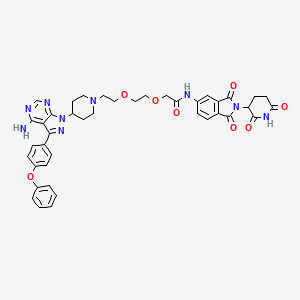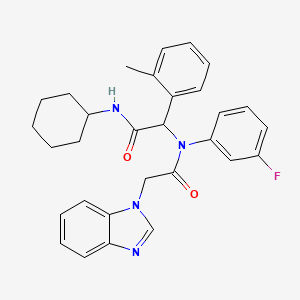
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
説明
“N-(Azido-PEG2)-N-Fluorescein-PEG4-acid” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
“N-(Azido-PEG2)-N-Fluorescein-PEG4-acid” can be used in the synthesis of a series of PROTACs . The azide group enables PEGylation via Click Chemistry. The terminal carboxylic acid can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of “N-(Azido-PEG2)-N-Fluorescein-PEG4-acid” is 767.80, and its molecular formula is C36H41N5O12S . It contains an Azide group and a terminal carboxylic acid .Chemical Reactions Analysis
“N-(Azido-PEG2)-N-Fluorescein-PEG4-acid” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
“N-(Azido-PEG2)-N-Fluorescein-PEG4-acid” is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature of -20°C . It is sensitive to light, moisture, and heat .科学的研究の応用
Synthesis and Conjugation
- Bertozzi and Bednarski (1991) synthesized a convenient azido amine linker and demonstrated its use in the synthesis of a carbohydrate-fluorescein conjugate for studying carbohydrate-binding proteins. This synthesis can be applied to various PEG derivatives, showcasing the flexibility of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in conjugation applications (Bertozzi & Bednarski, 1991).
Cell Adhesion and Migration Studies
- Van Dongen et al. (2013) used cell-repellent APP (azido-[polylysine-g-PEG]) to create substrates for spatially controlled dynamic cell adhesion. The technique allows diverse applications, such as tissue motility assays and patterned coculturing, highlighting the potential of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in cell biology research (Van Dongen et al., 2013).
Fluorescent Tags for Imaging
- Guillou et al. (2022) synthesized and characterized photoactivatable fluorophores based on the functionalization of various dyes with an aryl azide group. This includes applications in optical imaging and positron emission tomography, demonstrating the versatility of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in medical imaging (Guillou et al., 2022).
Nanotube Functionalization
- Nakayama-Ratchford et al. (2007) reported using fluorescein-polyethylene glycol to noncovalently functionalize single-walled carbon nanotubes, creating conjugates with pH-dependent absorbance and fluorescence. This illustrates the application of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in nanotechnology and materials science (Nakayama-Ratchford et al., 2007).
Glucose Biosensors
- Russell et al. (1999) described a fluorescence biosensor based on a photopolymerized poly(ethylene glycol) hydrogel incorporating fluorescein isothiocyanate. This application shows the potential of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in creating sensitive and specific biosensors (Russell et al., 1999).
Protein Stability Enhancement
- Belcheva et al. (1999) used N-hydroxysuccinimidyl ester of fluorescein-PEG 2000 for chemical modification of mouse nerve growth factor. This illustrates the use of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in enhancing the stability and effectiveness of therapeutic proteins (Belcheva et al., 1999).
Prototropism Studies
- Bhagi et al. (2013) investigated fluorescein prototropism in liquid poly(ethylene glycol)s and their aqueous mixtures, providing insights into the behavior of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in different solubilizing milieus (Bhagi et al., 2013).
Targeted Imaging of Cancer Cells
- Majd et al. (2013) synthesized targeted fluoromagnetic nanoparticles for imaging breast cancer MCF-7 cells, demonstrating the application in targeted imaging and potential therapeutic use (Majd et al., 2013).
作用機序
As a PEG-based PROTAC linker, “N-(Azido-PEG2)-N-Fluorescein-PEG4-acid” is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
Azides, including “N-(Azido-PEG2)-N-Fluorescein-PEG4-acid”, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-17-51-13-9-43(10-14-52-18-20-54-22-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEUQTQEGQWTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N5O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099059 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid | |
CAS RN |
2086689-06-5 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)


![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)


![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)

